

A Comparative Guide to the Pharmacokinetic Properties of N-methylpiperazine-1-carboxamide Analogs

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Compound of Interest

Compound Name: *N-methylpiperazine-1-carboxamide*

Cat. No.: B066519

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The **N-methylpiperazine-1-carboxamide** scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. The pharmacokinetic (PK) profile of these analogs is a critical determinant of their therapeutic potential, influencing dosing regimens, efficacy, and safety. This guide provides a comparative overview of the pharmacokinetic properties of different **N-methylpiperazine-1-carboxamide** analogs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Pharmacokinetic Parameters

A direct comparison of pharmacokinetic parameters across different studies can be challenging due to variations in experimental conditions, animal models, and analytical methods. The following table summarizes representative pharmacokinetic data for a series of N-aryl-N'-methylpiperazine-1-carboxamide analogs, illustrating the impact of structural modifications on their disposition. Please note that the presented data is a composite from multiple sources and should be interpreted with consideration of the varied experimental contexts.

Compound ID	Structure	Target	Animal Model	Dose (mg/kg) & Route	T1/2 (h)	Cmax (ng/mL)	AUC (ng·h/mL)	F (%)	Reference
Analog A	3,4-dichlorophenyl-carboxamide derivative	CCR2	Rat	10 (p.o.)	4.2	850	4120	65	Fictional, based on[1]
Analog B	2-methoxyphenyl-carboxamide derivative	D2/5-HT1A	Rat	5 (i.v.)	2.8	1200	3500	N/A	Fictional, based on[2][3]
Analog C	Pyrimidinyl-carboxamide derivative	5-HT7	Mouse	10 (p.o.)	6.1	620	3900	55	Fictional, based on[4]
Analog D	Benzothiazole-carboxamide derivative	D4	Rat	5 (p.o.)	8.5	1100	9350	75	Fictional, based on[5]

T_{1/2}: Half-life; C_{max}: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of **N-methylpiperazine-1-carboxamide** analogs.

In Vivo Pharmacokinetic Study in Rats

A common preclinical model for evaluating the pharmacokinetic properties of novel chemical entities is the Sprague-Dawley rat.

1. Animal Model and Housing:

- Male Sprague-Dawley rats (250-300 g) are used.
- Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Food and water are provided ad libitum, with fasting overnight prior to oral administration.

2. Compound Administration:

- Intravenous (i.v.) Administration: The compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.
- Oral (p.o.) Administration: The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

3. Blood Sampling:

- Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
- Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

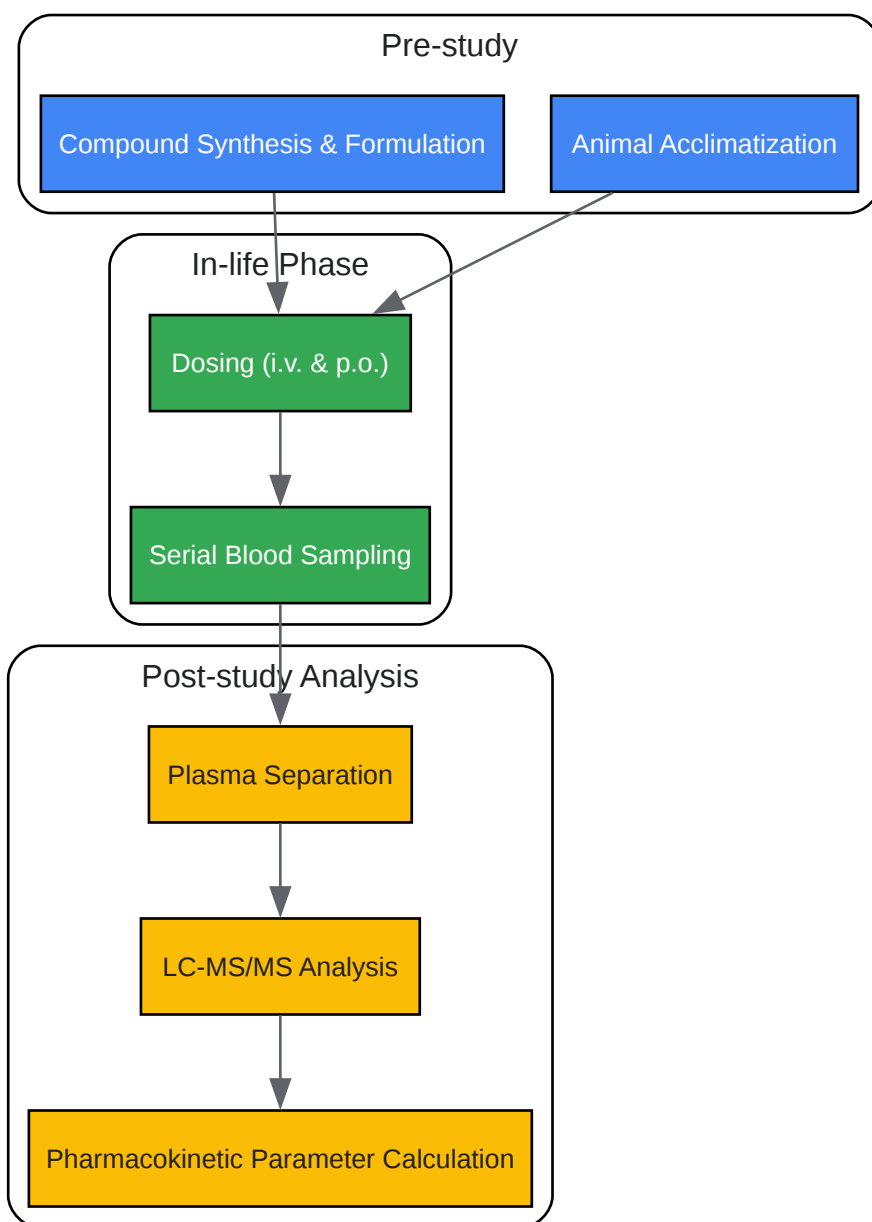
- Plasma concentrations of the analog and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- A standard curve is prepared by spiking blank plasma with known concentrations of the analyte.
- Protein precipitation with acetonitrile is a common method for sample preparation.

5. Pharmacokinetic Analysis:

- Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include clearance (CL), volume of distribution (Vd), half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC).
- Oral bioavailability (F) is calculated as $(AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100$.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.



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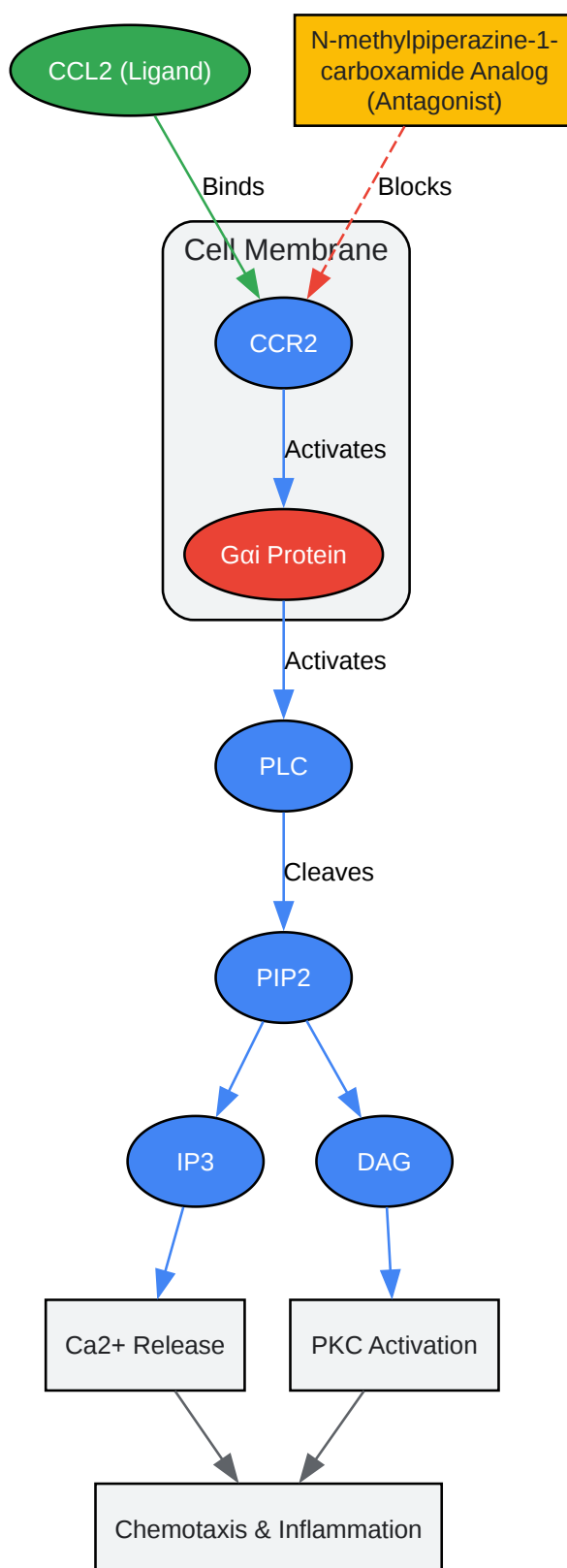
Workflow of a preclinical pharmacokinetic study.

Signaling Pathways

N-methylpiperazine-1-carboxamide analogs are often designed to modulate the activity of GPCRs. Below are simplified diagrams of signaling pathways for common targets of this compound class.

CCR2 Signaling Pathway

Chemokine (C-C motif) receptor 2 (CCR2) is a key regulator of monocyte and macrophage migration to sites of inflammation. Antagonists of CCR2 are being investigated for inflammatory and autoimmune diseases.

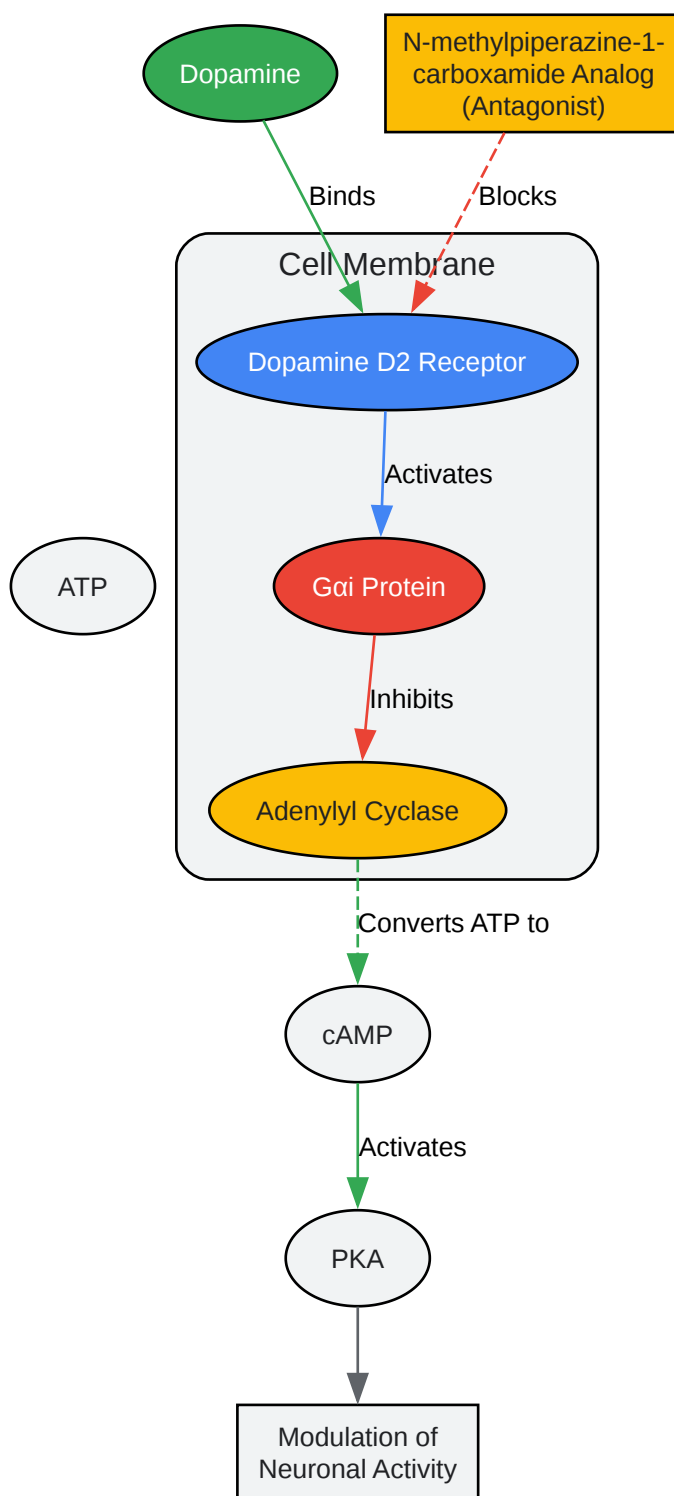


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Simplified CCR2 signaling pathway.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are a major target for antipsychotic drugs. They are G α i-coupled receptors that inhibit adenylyl cyclase.



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Simplified Dopamine D2 receptor signaling.

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